molecular formula C2H5Cl2OP B015551 Ethylphosphonic dichloride CAS No. 1066-50-8

Ethylphosphonic dichloride

Cat. No. B015551
CAS RN: 1066-50-8
M. Wt: 146.94 g/mol
InChI Key: OWGJXSYVHQEVHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethylphosphonic dichloride and its derivatives are synthesized through various chemical reactions, including condensation, elimination, and replacement reactions. A notable method involves the preparation of diethyl (dichloromethyl)phosphonate as an intermediate for the synthesis of alkynes such as (4-methoxyphenyl)ethyne, demonstrating its utility in organic synthesis (Marinetti & Savignac, 2003).

Molecular Structure Analysis

Ethylphosphonic dichloride’s molecular structure facilitates its involvement in a wide range of chemical reactions. Its phosphonate group is highly reactive, allowing for the formation of various derivatives through hydrolysis, ether formation, and aminolysis, as demonstrated in the synthesis of hydrolytically stable phosphonic acid monomers (Moszner et al., 2001).

Chemical Reactions and Properties

Ethylphosphonic dichloride participates in numerous chemical reactions, including phosphorylation, where it acts as a phosphorylating agent, as seen in the study of butyrylcholinesterase inhibitors (Zhang & Casida, 2002). Its reactivity is also utilized in the synthesis of polymers and copolymers, offering a wide range of applications in materials science.

Physical Properties Analysis

The physical properties of ethylphosphonic dichloride derivatives, such as solubility and hydrolytic stability, are critical for their application in adhesive polymers and coatings. These properties are influenced by the molecular structure and the presence of phosphonic acid groups, which improve water solubility and hydrolytic stability, key factors for their performance in practical applications (Moszner et al., 2001).

Chemical Properties Analysis

The chemical properties of ethylphosphonic dichloride, including its reactivity with various functional groups, make it a valuable compound for synthesizing a wide range of chemical products. Its ability to undergo polycondensation reactions, as well as its use in preparing vinylphosphonic acid and its derivatives, showcases its versatility in chemical synthesis and polymer production (Rochlitz & Vilcsek, 1962).

Scientific Research Applications

  • Oligonucleoside Methylphosphonates Synthesis : Methylphosphonic dichloride has been used in the synthesis of oligonucleoside methylphosphonates, particularly in the synthesis of oligothymidine methylphosphonates on silica gel supports (Miller et al., 1983).

  • Creation of Synthetic Resins and Coatings : β-Chloroethylphosphonic dichloride serves as a bifunctional acid chloride useful in creating synthetic resins, textile dressings, and protective surface coatings (Rochlitz & Vilcsek, 1962).

  • Gas Chromatography-Mass Spectrometry : Ethylphosphonothioic dichloride reacts with bifunctional compounds to form derivatives for low picogram-level determination and identification using gas chromatography-mass spectrometry (Poole et al., 1979).

  • Plasma Butyrylcholinesterase Inhibition : Ethephon, a derivative, acts as a phosphorylating agent in inhibiting plasma butyrylcholinesterase activity in various species (Haux, Quistad, & Casida, 2000).

  • Synthesis of Diaryl(hetaryl)ethylphosphonic Acids : Novel diaryl(hetaryl)ethylphosphonic acids with pharmacophoric fragments were synthesized for potential therapeutic applications (Sadykova et al., 2021).

  • Butyrylcholinesterase Inhibitors : 2-chloro-1-(substituted-phenyl)ethylphosphonic acids are novel, irreversible butyrylcholinesterase inhibitors with potential therapeutic applications (Zhang & Casida, 2002).

  • Ripening of Montmorency Sour Cherries : Ethrel, another derivative, has been used to accelerate the ripening of Montmorency sour cherries, affecting fruit quality (Anderson, 1969).

  • Synthesis of Partial Esters : Ethylphosphonous dichloride reacts with alcohols to yield various hydrogen ethylphosphonites (Arbuzov & Rizpolozhensky, 1952).

  • Chemical Shift Studies in NMR : The chemical shifts of O-ethyl ethylphosphonic acid vary with oxidation systems, pH, and solvents, useful in NMR studies (Hur & Han, 1993).

  • Ethyl-Hydrogen Phosphonate Formation in Winemaking : Fosetyl formation has been evidenced in winemaking when phosphonic acid is introduced to grape juices (Tonidandel et al., 2018).

Safety and Hazards

Ethylphosphonic dichloride is classified as highly hazardous. It is fatal if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It reacts violently with water, liberating extremely flammable gases . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

1-dichlorophosphorylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Cl2OP/c1-2-6(3,4)5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGJXSYVHQEVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Cl2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70147658
Record name Phosphonic dichloride, ethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylphosphonic dichloride

CAS RN

1066-50-8
Record name Ethylphosphonic dichloride
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Record name Phosphonic dichloride, ethyl-
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Record name Phosphonic dichloride, ethyl-
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Record name Ethylphosphonic dichloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of Ethylphosphonic Dichloride and how are they confirmed?

A1: Ethylphosphonic Dichloride (CH3CH2P(O)Cl2) is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom (phosphoryl group) and single-bonded to two chlorine atoms and an ethyl group (CH3CH2-). [] The presence of these functional groups is supported by spectroscopic data. For instance, the Raman and infrared spectra of Ethylphosphonic Dichloride show distinct bands corresponding to the vibrational frequencies of P=O, P-Cl, and C-H bonds. []

Q2: Does Ethylphosphonic Dichloride exhibit different structural arrangements? How does this impact its physical state?

A2: Yes, Ethylphosphonic Dichloride exhibits conformational isomerism. The molecule can exist in two distinct forms: trans and gauche, which differ in the spatial arrangement of the ethyl group relative to the P=O bond. [] These conformers have been identified through Raman spectroscopy. Interestingly, the trans conformer is more stable in the liquid phase, and it is the only form present in the solid state. [] This suggests that intermolecular interactions in the solid state favor the trans arrangement.

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